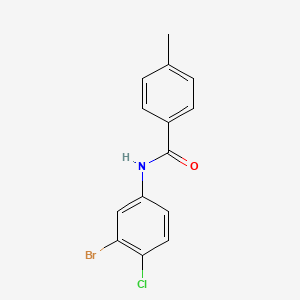
N-(3-bromo-4-chlorophenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-chlorophenyl)-4-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2001 by Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
作用機序
N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residues of the inhibitor of kappa B (IκB) kinase (IKK) complex. This modification prevents the phosphorylation and degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of inflammatory and pro-survival genes.
Biochemical and Physiological Effects
N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been found to inhibit the growth of bacteria and viruses, modulate the immune response, and regulate cell death pathways. Furthermore, N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 has been shown to have a protective effect on neurons and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. However, one limitation of using N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 is its potential for off-target effects, particularly at high concentrations. Therefore, it is important to use appropriate controls and to carefully optimize the concentration of N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 in experiments.
将来の方向性
There are several potential future directions for the research on N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082. One area of interest is the development of novel derivatives of N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 with improved pharmacological properties, such as increased potency and specificity. Another area of interest is the investigation of the potential therapeutic applications of N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 in a range of diseases, including neurodegenerative diseases, autoimmune disorders, and infectious diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 and its potential for off-target effects.
合成法
The synthesis of N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 involves the reaction of 4-methylbenzoyl chloride with 3-bromo-4-chloroaniline in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound in high yield and purity.
科学的研究の応用
N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 has been found to have a wide range of scientific research applications. One of the most significant applications is its use as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of inflammation and immune response, and dysregulation of this pathway has been linked to various diseases, including cancer, autoimmune disorders, and chronic inflammation. N-(3-bromo-4-chlorophenyl)-4-methylbenzamide 11-7082 has been shown to inhibit the activation of NF-κB, thereby reducing inflammation and suppressing tumor growth.
特性
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETTUXPWTORBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

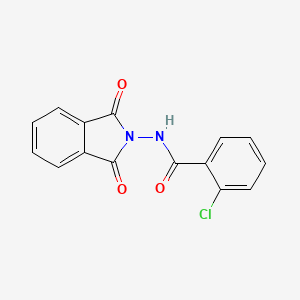
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)
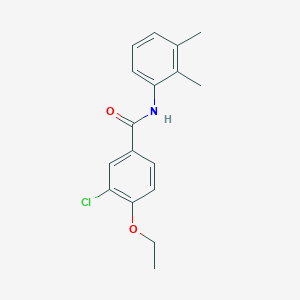
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5817434.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
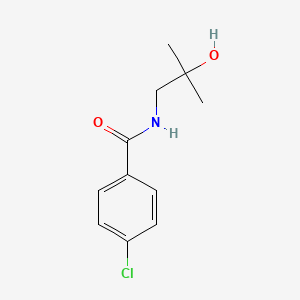
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)
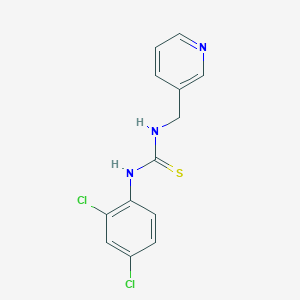
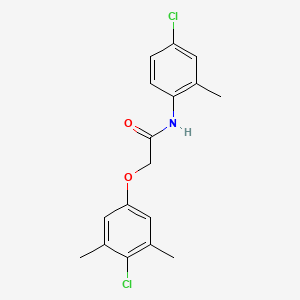
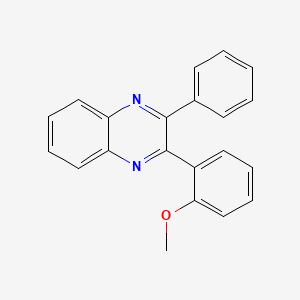
![N-(2,4-difluorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5817512.png)